[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate
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Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate, also known as FMOC-Val-Cit-PAB-MMAE, is a potent cytotoxic drug used in cancer treatment. It belongs to the class of antibody-drug conjugates (ADCs) that target cancer cells specifically. The use of ADCs has shown promising results in cancer therapy due to their ability to deliver cytotoxic drugs directly to cancer cells, reducing the side effects of chemotherapy.
Mechanism of Action
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE targets cancer cells specifically through the peptide, Val-Cit, which binds to a receptor overexpressed on cancer cells. Once the ADC is internalized by the cancer cell, the cytotoxic drug, MMAE, is released, leading to cell death.
Biochemical and Physiological Effects
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits microtubule formation, which is essential for cell division, leading to cell cycle arrest. In addition, it has been shown to have an anti-angiogenic effect, preventing the growth of new blood vessels that supply nutrients to the tumor.
Advantages and Limitations for Lab Experiments
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE has several advantages for lab experiments, including its high potency and specificity for cancer cells. It also has a low toxicity profile, making it suitable for in vivo studies. However, its synthesis is complex and requires specialized equipment and expertise. In addition, its high cost may limit its use in some experiments.
Future Directions
For research include the optimization of the synthesis process to reduce costs and increase yields. In addition, the development of new ADCs targeting different cancer types and receptors is a promising area of research. Finally, the combination of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE with other cancer therapies, such as immunotherapy, may further enhance its efficacy.
Synthesis Methods
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE is synthesized through a series of chemical reactions. The synthesis process involves the coupling of the cytotoxic drug, MMAE, to a linker, PAB, which is then conjugated to a peptide, Val-Cit, that targets cancer cells. The peptide is protected by the FMOC group during the synthesis process, which is removed at the end to obtain the final product.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown high efficacy against various cancer cell lines, including breast, lung, and ovarian cancer. It has also demonstrated a low toxicity profile, making it a promising candidate for clinical trials.
properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10(2)16(3,9-18)19-14(20)8-23-15(21)12-6-5-11(22-4)7-13(12)17/h5-7,10H,8H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVKHKFXIQVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=C(C=C(C=C1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.